2-cyclopentyl-2-ethoxyacetaldehyde
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Overview
Description
2-cyclopentyl-2-ethoxyacetaldehyde is an organic compound with the molecular formula C9H16O2. It is a colorless liquid with a distinctive odor. This compound is of interest due to its unique structure, which includes a cyclopentyl ring and an ethoxy group attached to an acetaldehyde moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-cyclopentyl-2-ethoxyacetaldehyde can be synthesized through various organic reactions. One common method involves the reaction of cyclopentylmagnesium bromide with ethyl formate, followed by hydrolysis to yield the desired aldehyde. The reaction conditions typically involve low temperatures and anhydrous solvents to prevent side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process might include the use of catalysts to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-cyclopentyl-2-ethoxyacetaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various nucleophiles can be used to replace the ethoxy group, often under acidic or basic conditions.
Major Products
Oxidation: 2-cyclopentyl-2-ethoxyacetic acid.
Reduction: 2-cyclopentyl-2-ethoxyethanol.
Scientific Research Applications
2-cyclopentyl-2-ethoxyacetaldehyde has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and as a solvent in certain applications.
Mechanism of Action
The mechanism by which 2-cyclopentyl-2-ethoxyacetaldehyde exerts its effects involves interactions with specific molecular targets. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to changes in cellular function. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-cyclopentyl-2-hydroxyacetaldehyde
- 2-cyclopentyl-2-methoxyacetaldehyde
- 2-cyclopentyl-2-ethoxyacetic acid
Uniqueness
2-cyclopentyl-2-ethoxyacetaldehyde is unique due to its combination of a cyclopentyl ring and an ethoxy group attached to an acetaldehyde moiety. This structure imparts specific chemical properties and reactivity that distinguish it from other similar compounds .
Properties
CAS No. |
1936640-21-9 |
---|---|
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
2-cyclopentyl-2-ethoxyacetaldehyde |
InChI |
InChI=1S/C9H16O2/c1-2-11-9(7-10)8-5-3-4-6-8/h7-9H,2-6H2,1H3 |
InChI Key |
YICTXCURXAXWBB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C=O)C1CCCC1 |
Purity |
95 |
Origin of Product |
United States |
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